molecular formula C12H17N3O2 B8392234 Methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine

Methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine

Cat. No. B8392234
M. Wt: 235.28 g/mol
InChI Key: PMTFMSCGFMKNOU-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A solution of methyl-(1-methyl-pyrrolidin-3-yl)-(4-nitro-phenyl)-amine (0.25 g, 1.1 mmol) in ethanol (20 mL) is hydrogenated overnight at atmospheric pressure over 10% Pd/C. The mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure to give N-methyl-N-(1-methyl-pyrrolidin-3-yl)-benzene-1,4-diamine as a dark oil (0.21 g, 95%).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:12]1[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13]1)[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][CH:4]=1>C(O)C.[Pd]>[CH3:1][N:2]([CH:12]1[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13]1)[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)[N+](=O)[O-])C1CN(CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)N)C1CN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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